molecular formula C13H14N2O2 B113124 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 86732-32-3

2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No. B113124
CAS RN: 86732-32-3
M. Wt: 230.26 g/mol
InChI Key: LASIKWRVUBLQPO-UHFFFAOYSA-N
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Description

“2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione” is a chemical compound with the CAS Number: 86732-32-3. It has a molecular weight of 230.27 . The compound is a white to yellow solid .


Synthesis Analysis

The synthesis of pyrrole compounds, including “2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione”, involves various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the metal-catalyzed conversion of primary diols and amines , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .


Molecular Structure Analysis

The InChI Code for “2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione” is 1S/C13H14N2O2/c16-12-10-6-14-7-11 (10)13 (17)15 (12)8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione” is a white to yellow solid .

Scientific Research Applications

Pigment Applications

2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione and its derivatives are studied for their potential as pigments. They exhibit unique structural characteristics, such as different dihedral angles and bond distances, which influence their pigment properties. For example, Fujii et al. (2002) analyzed the crystal structure of a related compound to understand the effect of substituents on the molecule's structure, which is crucial for its application as a pigment (Fujii, Ohtani, Kodama, Yamamoto, & Hirayama, 2002).

Organic Electronics Applications

The compound is used in the design of organic electronics, such as organic field-effect transistors (OFETs) and polymer solar cells. Yuan et al. (2012) synthesized donor-acceptor copolymers containing this compound for efficient OFETs and solar cells, highlighting its significance in the development of advanced electronic materials (Yuan, Huang, Zhang, Lu, Zhai, Di, Jiang, & Ma, 2012).

Photovoltaic Applications

Its derivatives are integral in the synthesis of polymers for photovoltaic applications. Zhang et al. (2012) synthesized random polymers based on this compound, demonstrating its utility in enhancing the efficiency of polymer solar cells (Zhang, Fu, Qiu, & Xie, 2012).

Luminescent Material Applications

The compound is studied for its use in highly luminescent polymers. Zhang and Tieke (2008) explored the synthesis and properties of polymers containing this compound, highlighting its potential in creating materials with strong fluorescence and quantum yield (Zhang & Tieke, 2008).

Optical Material Applications

It is also researched for constructing novel optical materials. Ying et al. (2016) designed and synthesized 9-anthryl-capped derivatives of this compound, demonstrating its capability to alter and tune optical properties in various materials (Ying, Chen, Liu, Zhang, Pan, Xue, & Yang, 2016).

properties

IUPAC Name

5-benzyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-12-10-6-14-7-11(10)13(17)15(12)8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASIKWRVUBLQPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)C(=O)N(C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514016
Record name 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione

CAS RN

86732-32-3
Record name 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Chloroethylchloroformate (3.24 mL) was added dropwise to a solution of compound 1 (5.22 g) in dichloromethane (75 mL) at 0° C. The solution was then heated to reflux for 3 hours, cooled to room temperature and concentrated in vacuo. The residue was then dissolved in methanol (75 mL) and heated to reflux for another 3 hours. The mixture was cooled to 0° C. and ether (200 mL) was added. Filtration afforded the title compound 2 as a white solid (3.38 g, 90%). LCMS: Rf: 0.380 min, M+H+: 231.
Quantity
3.24 mL
Type
reactant
Reaction Step One
Quantity
5.22 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
90%

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